Devarda's alloy

Overview

Description

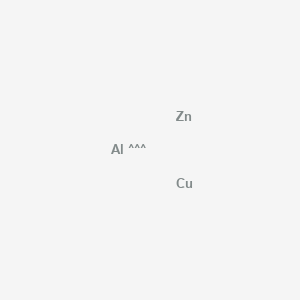

Devarda’s alloy (CAS # 8049-11-4) is an alloy of aluminium (44% – 46%), copper (49% – 51%) and zinc (4% – 6%). It is used as a reducing agent in analytical chemistry for the determination of nitrates after their reduction to ammonia under alkaline conditions .

Molecular Structure Analysis

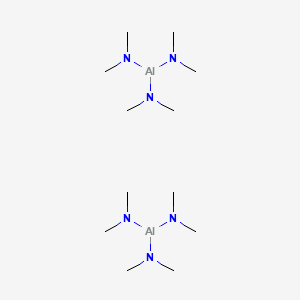

Devarda’s alloy is a metallic alloy and does not have a molecular structure like a compound does. It is a mixture of aluminium, copper, and zinc atoms .Chemical Reactions Analysis

When a solution of nitrate ions is mixed with aqueous sodium hydroxide, adding Devarda’s alloy and heating the mixture gently, liberates ammonia gas . The reduction of nitrate by the Devarda’s alloy is given by the following equation:Scientific Research Applications

Nitrate Analysis

Devarda's alloy is used for analyzing low concentrations of nitrate. A study by Hubble and Harper (2000) revised the nitrate analysis method using Devarda’s Alloy in a matrix of fused alumina anti-bumping granules, highlighting its effectiveness in comparison to cadmium-based methodologies (Hubble & Harper, 2000).

Elemental Composition Analysis

Iqbal et al. (2023) conducted a compositional analysis of Devarda’s alloy using calibration–free laser-induced breakdown spectroscopy (CF-LIBS), revealing the presence of major elements like Aluminum, Copper, and Zinc (Iqbal et al., 2023).

Steam Distillation Methods

Devarda’s alloy is used in steam distillation methods for determining ammonium, nitrate, and nitrite in various samples, as demonstrated by Bremner and Keeney (1965), who also emphasized its suitability for nitrogen isotope-ratio analysis in tracer studies (Bremner & Keeney, 1965).

Hydrodehalogenation of Pollutants

Weidlich et al. (2021) explored the catalytic effect of copper in Devarda’s Alloy for the hydrodehalogenation of brominated aromatic pollutants in aqueous solution, highlighting its potential in environmental remediation (Weidlich et al., 2021).

Determination of Fluoride

Ponikvar et al. (2000) developed an analytical procedure using Devarda’s alloy for determining fluoride in coordination compounds, demonstrating its effectiveness in complete sample decomposition and fluoride recovery (Ponikvar et al., 2000).

Modification of Soil Nitrogen Assessment

Sahrawat and Burford (1982) reported a modification of the alkaline permanganate digestion method using this compound to include nitrate and nitrite in soil nitrogen assessments (Sahrawat & Burford, 1982).

Hydrogen Generation Performance

Buryakovskaya and Vlaskin (2022) studied the microstructural transformation and hydrogen generation performance of magnesium scrap ball-milled with Devarda’s Alloy, revealing its efficiency in hydroreactive material production (Buryakovskaya & Vlaskin, 2022).

Nitrogen Isotope Analysis

Yusheng (2012) set up a distillation method for determining 15N abundance of nitrate in seawater using this compound, showing its reliability for isotopic measurements in marine studies (Yusheng, 2012).

Mechanism of Action

Target of Action

The primary target of the compound Copper alloy, base, Cu,Al,Zn, also known as Devarda’s alloy, is nitrate ions . This alloy is used as a reducing agent in analytical chemistry for the determination of nitrates after their reduction to ammonia under alkaline conditions .

Mode of Action

When a solution of nitrate ions is mixed with aqueous sodium hydroxide, adding Devarda’s alloy and heating the mixture gently liberates ammonia gas . The reduction of nitrate by Devarda’s alloy is given by the following equation :

3NO3−+8Al+5OH−+18H2O→3NH3+8[Al(OH)4]−3 NO^-_3 + 8 Al + 5 OH^- + 18 H_2O → 3 NH_3 + 8 [Al(OH)_4]^- 3NO3−+8Al+5OH−+18H2O→3NH3+8[Al(OH)4]−

Biochemical Pathways

The biochemical pathway affected by Devarda’s alloy involves the reduction of nitrate ions to ammonia. This process is part of the nitrogen cycle, a crucial biochemical pathway in the environment. The ammonia produced can then be used in various biological processes, including the synthesis of amino acids and nucleotides .

Pharmacokinetics

It’s important to note that the alloy is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of the action of Devarda’s alloy is the conversion of nitrate ions into ammonia. This conversion is crucial in the determination of nitrates in a given sample. After the conversion to ammonia, the total nitrogen in the sample can then be determined using the Kjeldahl method .

Action Environment

The action of Devarda’s alloy is influenced by the pH of the environment. The reduction of nitrate ions by Devarda’s alloy can be carried out in weakly alkaline solution or even in neutral solution . At the same pH, the reaction with Devarda’s alloy is overall significantly faster than when using zinc or aluminum . This suggests that the efficacy and stability of Devarda’s alloy as a reducing agent are enhanced in alkaline conditions .

Biochemical Analysis

Biochemical Properties

Devarda’s alloy plays a crucial role in biochemical reactions, particularly in the reduction of nitrate ions to ammonia. This reaction is facilitated by the presence of aluminium, which acts as the primary reducing agent. The alloy interacts with nitrate ions in the presence of sodium hydroxide, leading to the liberation of ammonia gas . The interaction between Devarda’s alloy and nitrate ions is a redox reaction, where the nitrate ions are reduced, and the aluminium is oxidized. This reaction is essential in various biochemical assays, including the determination of total nitrogen content in samples .

Cellular Effects

Devarda’s alloy influences various cellular processes, particularly in the context of nitrogen metabolism. The reduction of nitrate to ammonia by Devarda’s alloy can impact cellular nitrogen levels, which in turn affects cellular metabolism and gene expression. The presence of ammonia can influence cell signaling pathways, particularly those related to nitrogen assimilation and utilization. Additionally, the reduction process can generate reactive oxygen species, which may affect cellular redox balance and signaling pathways .

Molecular Mechanism

The molecular mechanism of Devarda’s alloy involves the reduction of nitrate ions to ammonia. This process is facilitated by the aluminium component of the alloy, which donates electrons to the nitrate ions. The reaction occurs under alkaline conditions, where sodium hydroxide provides the necessary environment for the reduction to take place. The overall reaction can be represented as follows: [ 3 NO_3^- + 8 Al + 5 OH^- + 18 H_2O \rightarrow 3 NH_3 + 8 [Al(OH)_4]^- ] This reaction highlights the role of Devarda’s alloy in reducing nitrate ions and generating ammonia, which can then be quantified using various analytical techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Devarda’s alloy can change over time due to factors such as stability and degradation. The alloy is generally stable under dry conditions but can degrade when exposed to moisture or acidic environments. Over time, the effectiveness of Devarda’s alloy in reducing nitrate ions may decrease, leading to variations in the results of biochemical assays. Long-term studies have shown that the alloy can maintain its reducing properties for extended periods when stored properly, but its activity may diminish if not handled correctly .

Dosage Effects in Animal Models

The effects of Devarda’s alloy can vary with different dosages in animal models. At low doses, the alloy may effectively reduce nitrate levels without causing significant adverse effects. At higher doses, the alloy can generate excessive amounts of ammonia, leading to toxicity and adverse effects on cellular function. Studies have shown that high doses of Devarda’s alloy can cause oxidative stress and disrupt cellular metabolism, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Devarda’s alloy is involved in metabolic pathways related to nitrogen metabolism. The reduction of nitrate to ammonia by the alloy is a key step in the nitrogen cycle, influencing the levels of various nitrogenous compounds in cells. The generated ammonia can be assimilated into amino acids and other nitrogen-containing biomolecules, affecting metabolic flux and metabolite levels. The alloy’s interaction with enzymes involved in nitrogen metabolism, such as nitrate reductase, further underscores its role in biochemical processes .

Transport and Distribution

Within cells and tissues, Devarda’s alloy is transported and distributed based on its chemical properties. The alloy’s components, particularly aluminium, can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of Devarda’s alloy within cells can affect its reducing activity and the overall efficiency of nitrate reduction. Studies have shown that the alloy can accumulate in specific cellular compartments, impacting its biochemical interactions and effects .

Subcellular Localization

The subcellular localization of Devarda’s alloy is influenced by its chemical composition and interactions with cellular components. The alloy can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the aluminium component of the alloy can bind to proteins and other biomolecules, directing it to areas where nitrate reduction is needed. This localization can affect the alloy’s activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies .

properties

InChI |

InChI=1S/Al.Cu.Zn | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBKMWFYVHYZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Cu].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCuZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39370-24-6, 8049-11-4 | |

| Record name | Copper alloy, base, Cu,Al,Zn (BrOTs 76) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39370-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devarda's alloy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8049-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devarda's alloy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: Devarda's alloy, composed of aluminum (Al), copper (Cu), and zinc (Zn), reduces nitrate (NO3-) to ammonia (NH3) in a strongly alkaline solution. This reduction is facilitated by aluminum, the primary reducing agent in the alloy. The reaction proceeds as follows:

ANone: this compound is primarily utilized for determining nitrogen content in various samples, including:

- Environmental samples: Soil extracts, water samples, and sediment for analyzing nitrate and nitrite levels. [, , , , , , , ]

- Agricultural samples: Plant tissue, fertilizers, and livestock manure for assessing nitrogen content. [, , , , , ]

- Food samples: Determining trimethylamine oxide (TMAO) content in fish and other seafood. []

ANone: While primarily known for nitrogen analysis, this compound can also be employed in other applications, such as:

- Hydrodebromination: Complete hydrodebromination of 2,4,6-tribromophenol to phenol in an alkaline solution at room temperature. []

- Organic synthesis: Reduction of nitrobenzene to azobenzene or hydrazobenzene. []

A: this compound is not a chemical compound with a defined molecular formula or weight. It is an alloy, meaning a solid solution of metallic elements, primarily aluminum, copper, and zinc. The typical composition is 45% aluminum, 50% copper, and 5% zinc. [, , ]

A: Finer particles of this compound exhibit higher reactivity due to their increased surface area, leading to improved contact with the reactants and enhanced reaction kinetics. Research has shown that using coarser particles can result in lower nitrate recovery, especially at higher concentrations. [, , ]

ANone: Several factors can impact the effectiveness of this compound, including:

- Particle size: Finer particles demonstrate greater reactivity. [, , ]

- Alloy composition: Variations in the proportions of Al, Cu, and Zn can influence its reducing power. [, ]

- Presence of interfering ions: High concentrations of certain ions, such as magnesium (Mg2+) and phosphate (PO43-), can interfere with nitrate reduction. [, ]

- Temperature: Elevated temperatures generally increase reaction rates but may also lead to increased blank values and potential loss of volatile nitrogen species. [, ]

ANone: Several factors should be considered when optimizing and validating analytical methods employing this compound:

- Sample preparation: Ensure complete removal of interfering substances like oil and grease that might hinder the reaction. []

- Alloy quantity: Use sufficient this compound based on the expected nitrate concentration and particle size distribution. []

- Reaction time and temperature: Optimize reaction conditions to ensure complete nitrate reduction while minimizing potential interference. [, , ]

- Blank determination: Perform blank analyses to account for background nitrogen contributions. [, , ]

- Method validation: Assess accuracy, precision, and specificity through standard solutions and recovery experiments. [, , , ]

A: While this compound itself doesn't pose significant environmental risks, improper disposal of reaction byproducts, particularly the alkaline solution containing aluminum complexes, can contribute to water pollution. []

ANone: Yes, several alternative methods exist for measuring nitrogen content, including:

- UV spectrophotometry: Direct measurement of nitrate absorbance in UV range. [, , ]

- Ion chromatography: Separation and quantification of ionic nitrogen species. []

- Combustion analysis: High-temperature combustion of samples to convert nitrogen to measurable gases. []

- Biological methods: Employing microorganisms to convert nitrogen compounds into measurable forms. []

ANone: Future research could focus on:

- Developing more efficient and environmentally friendly alternatives for specific applications. []

- Investigating the use of nanostructured this compound to further enhance its reactivity and efficiency. []

- Exploring the applicability of this compound in emerging areas like electrocatalysis and material science. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)